Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyridine and thiophene ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene derivatives with pyridine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Shares structural similarities and is used in similar applications.
Uniqueness
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and thiophene rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H10N2O2S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
methyl 4-pyridin-2-ylthieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3 |
InChI Key |
GWVAIYQHCAQNQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
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